2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a dichloropyrimidine moiety and a trifluoroethyl group attached to a benzamide structure. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine and benzoyl chloride. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, and the product is purified through techniques such as column chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide is unique due to its trifluoroethyl group, which can enhance its biological activity and stability. Similar compounds include:
- 2-[(2,5-dichloropyrimidin-4-yl)amino]phenylmethanol
- 2-[(2,5-dichloropyrimidin-4-yl)amino]phenylcyclopropylmethanol
- 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoic acid
These compounds share the dichloropyrimidine moiety but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C13H9Cl2F3N4O |
---|---|
Molecular Weight |
365.13 g/mol |
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide |
InChI |
InChI=1S/C13H9Cl2F3N4O/c14-8-5-19-12(15)22-10(8)21-9-4-2-1-3-7(9)11(23)20-6-13(16,17)18/h1-5H,6H2,(H,20,23)(H,19,21,22) |
InChI Key |
QDCGMLVYOHBSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(F)(F)F)NC2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
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